![molecular formula C12H15NO3 B15210417 Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]- CAS No. 100942-39-0](/img/structure/B15210417.png)
Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone is a compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with two hydroxyl groups and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method includes the reaction of 2,6-dihydroxyacetophenone with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparaison Avec Des Composés Similaires
1-(4-(Pyrrolidin-1-yl)phenyl)ethanone: Lacks the hydroxyl groups, leading to different chemical properties and biological activities.
2,6-Dihydroxyacetophenone:
4-(Pyrrolidin-1-yl)benzonitrile: Contains a nitrile group instead of the ethanone moiety, resulting in different chemical behavior.
Uniqueness: 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the combination of the pyrrolidine ring and the hydroxyl-substituted phenyl group, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
100942-39-0 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
1-(2,6-dihydroxy-4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO3/c1-8(14)12-10(15)6-9(7-11(12)16)13-4-2-3-5-13/h6-7,15-16H,2-5H2,1H3 |
Clé InChI |
SPQBMNYREXHFSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1O)N2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


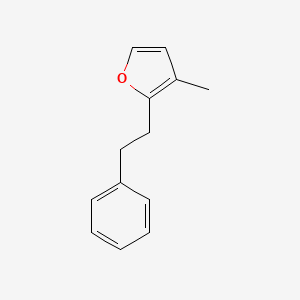
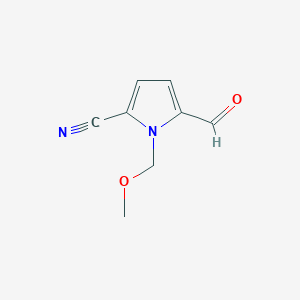
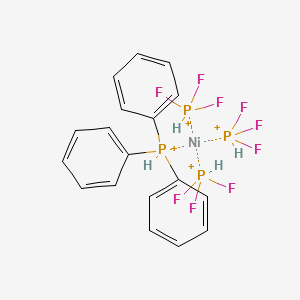
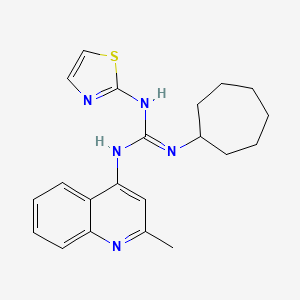
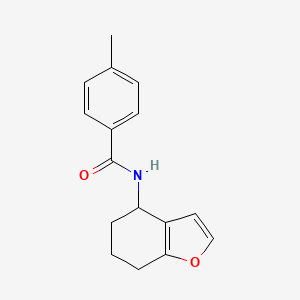

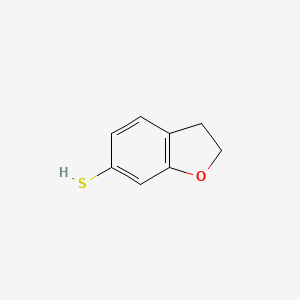
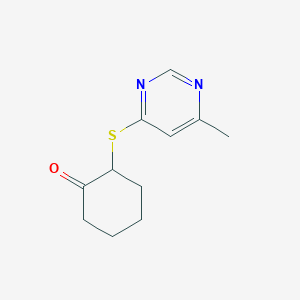

![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)
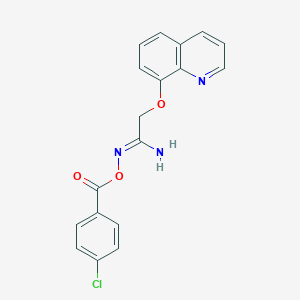
![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
